Serricornin

Behavioral Bioassay Semiochemistry Stored Product Pest Management

Serricornin, formally (4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one, is the female-produced sex pheromone of the cigarette beetle, *Lasioderma serricorne* (F.). This polypropionate-class compound is a critical semiochemical in integrated pest management (IPM) for stored products, including tobacco, food, and museum collections.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 72522-40-8
Cat. No. B020688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerricornin
CAS72522-40-8
Synonymsserricornin
serricornin, (4R*,6R*,7R*)-(+-)-isomer
serricornin, (4R*,6R*,7S*)-(+-)-isomer
serricornin, (4R*,6R*,7S*)-isomer
serricornin, (4R*,6S*,7R*)-(+-)-isomer
serricornin, (4R*,6S*,7R*)-isomer
serricornin, (4R*,6S*,7S*)-(+-)-isomer
serricornin, (4S-(4R*,6R*,7R*))-isomer
serricornin, (4S-(4R*,6R*,7S*))-isomer
serricornin, (4S-(4R*,6S*,7R*))-isomer
serricornin, (4S-(4R*,6S*,7S*))-isome
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCC(C(C)CC(C)C(=O)CC)O
InChIInChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3
InChIKeyYEKDTNYNLCQHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serricornin (CAS 72522-40-8): Baseline Identification and Procurement Context for the Cigarette Beetle Sex Pheromone


Serricornin, formally (4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one, is the female-produced sex pheromone of the cigarette beetle, *Lasioderma serricorne* (F.) [1]. This polypropionate-class compound is a critical semiochemical in integrated pest management (IPM) for stored products, including tobacco, food, and museum collections [1]. Its biological activity is highly stereospecific, requiring the precise (4S,6S,7S) absolute configuration [2]. The compound is typically supplied as a pure, synthetic single isomer or, less desirably, as a mixture of isomers, with purity and stereochemical composition being primary determinants of its functional efficacy [2].

Why Substituting Serricornin with Analogs or Stereoisomer Mixtures Compromises Experimental and Monitoring Integrity


In the procurement of Serricornin for research or pest control, generic substitution or stereochemical approximation is not viable. The compound's function is exquisitely dependent on its (4S,6S,7S) stereochemistry, with other stereoisomers, particularly the (4S,6S,7R)-isomer, acting as potent behavioral antagonists rather than simply being inert [1]. Furthermore, the structurally related natural compound anhydroserricornin exhibits dramatically lower potency and fails to synergize with serricornin [2]. Consequently, using a racemic mixture or an analog will not only fail to achieve the desired attractancy but can actively suppress the target insect's response, rendering monitoring or mass trapping programs ineffective [1].

Quantitative Differentiation Guide: Serricornin vs. Analogs and Stereoisomers in Behavioral and Field Assays


Pheromonal Activity of (4S,6S,7S)-Serricornin vs. Anhydroserricornin

Anhydroserricornin, a structurally related compound, is not a functional substitute for Serricornin. A direct comparison in behavioral assays revealed that the pheromonal activity of anhydroserricornin is dramatically lower, being less than 1/1,000th that of Serricornin [1]. The study explicitly states it exhibits no synergistic or inhibitory effect, confirming its inadequacy as an alternative or additive [1].

Behavioral Bioassay Semiochemistry Stored Product Pest Management

Antagonistic Activity of the (4S,6S,7R)-Stereoisomer vs. the Natural (4S,6S,7S)-Serricornin

The (4S,6S,7R)-stereoisomer is not a less potent analog; it is a functional antagonist. Studies demonstrated that the addition of the (4S,6S,7R)-isomer significantly inhibits the pheromonal activity of the natural (4S,6S,7S)-serricornin [1]. Furthermore, the antagonistic effect is potent enough to explain the reduced activity observed when using racemic mixtures or lures containing this impurity [2].

Stereochemistry Pheromone Antagonist Behavioral Inhibition

Field Trap Performance: Pure Serricornin Lure vs. Serricornin + Anhydroserricornin Blend

In field trials conducted in tobacco warehouses, lures containing a blend of serricornin and anhydroserricornin were less attractive than lures containing serricornin alone [1]. The study explicitly found that anhydroserricornin was unattractive and its addition to a serricornin lure reduced its efficacy, directly contradicting the notion that it could act as a synergist or alternative component [1].

Field Trapping Pheromone Lure Stored Tobacco Pest

Synergistic Enhancement of Serricornin Trap Catches with β-Ionone vs. α-Ionone

For applications seeking to maximize trap catch, the addition of β-ionone provides a quantifiable advantage over α-ionone. A trap bioassay in a bread plant found that pheromone traps supplemented with β-ionone at a dose of 10 mg captured a significantly higher number of *L. serricorne* adults compared to traps baited with serricornin alone or with serricornin plus α-ionone [1].

Co-attractant Pheromone Synergist Field Bioassay

Stability of Serricornin Lures Under Field and Laboratory Conditions

For procurement decisions regarding lure formulation and replacement schedules, data on serricornin's stability is critical. Laboratory tests showed that release of serricornin from lures could still be detected after 30 days at 27°C, and in field conditions, the lures remained attractive for at least four weeks [1].

Lure Longevity Pheromone Release Rate Field Performance

Antagonistic Interaction of Serricornin Stereoisomers at the Olfactory Receptor Level

The differential activity of serricornin stereoisomers is not just a behavioral phenomenon but is reflected at the sensory level. Electroantennogram (EAG) recordings revealed that the natural (4S,6S,7S)-serricornin is 10^2 to 10^3 times more active than the minor component anhydroserricornin [1]. This demonstrates that the high specificity of serricornin is due to a significantly stronger interaction with the beetle's olfactory receptor neurons.

Electroantennography (EAG) Olfactory Receptor Structure-Activity Relationship

Validated Application Scenarios for Serricornin in Research and Pest Management Programs


High-Fidelity Monitoring in Stored Tobacco and Food Facilities

Deploy traps baited with pure (4S,6S,7S)-Serricornin for reliable monitoring of *L. serricorne* populations. Field trials confirm that lures containing this specific isomer are effective for at least four weeks [4]. The use of pure Serricornin is critical, as the presence of the (4S,6S,7R)-antagonist isomer in a racemic mixture will significantly inhibit trap catch and provide false-negative monitoring data [5].

Enhanced Attractancy for Mass Trapping or Sensitive Detection

For programs requiring maximum capture efficiency, such as mass trapping in high-risk areas or early detection in museums/herbaria, Serricornin lures should be supplemented with 10 mg of β-ionone [4]. This combination has been shown to significantly increase trap catch compared to Serricornin alone or combined with α-ionone [4], thereby increasing the sensitivity and potential population suppression effect of the trap.

Neuroethological Studies of Olfactory Processing

Serricornin's stereoisomers serve as a powerful tool for dissecting insect olfaction. Researchers can use the pure (4S,6S,7S)-isomer as a potent agonist and the (4S,6S,7R)-isomer as a functional antagonist to study signal transduction and neural coding in the beetle's antennal lobe [4]. The >1000-fold difference in activity between Serricornin and anhydroserricornin also provides a strong contrast for investigating odorant-receptor binding specificity [5].

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